molecular formula C34H27N5O2S B4312392 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE

Cat. No.: B4312392
M. Wt: 569.7 g/mol
InChI Key: GKFWVPKKGOFOHH-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the fields of chemistry and materials science. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazole ring, followed by the introduction of the ethoxybenzyl and methoxyphenyl groups. The final step involves the formation of the nicotinonitrile moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzotriazole derivatives.

Scientific Research Applications

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzotriazole derivatives have shown promise.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The exact pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol (UV-328): A UV filter used in plastics and coatings.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV stabilizer with similar applications.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in similar industrial applications as a UV absorber.

Uniqueness

What sets 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or enhanced stability under various conditions.

Properties

IUPAC Name

2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27N5O2S/c1-3-41-33-18-13-23(19-32(33)39-37-29-11-7-8-12-30(29)38-39)22-42-34-28(21-35)27(24-14-16-26(40-2)17-15-24)20-31(36-34)25-9-5-4-6-10-25/h4-20H,3,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWVPKKGOFOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N)N5N=C6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE

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